molecular formula C16H18N2O3S B2508423 2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 923372-29-6

2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No. B2508423
CAS RN: 923372-29-6
M. Wt: 318.39
InChI Key: BHTXDRNFPAGGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Analgesic and Antipyretic Properties

Phenacetin was initially developed as an analgesic and antipyretic drug. It was widely used in the late 19th and early 20th centuries for pain relief and fever reduction. However, due to safety concerns (including its association with kidney damage and carcinogenicity), its medical use has significantly declined. Despite this, its historical significance in pain management cannot be overlooked .

Metabolism and Toxicology Studies

Researchers have employed Phenacetin as a model compound to study drug metabolism and toxicity. It serves as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. By investigating its metabolic pathways, scientists gain insights into broader drug metabolism principles and potential drug interactions .

Synthetic Chemistry and Organic Reactions

Phenacetin’s chemical structure contains an acetamide group, an aromatic ring, and an ethoxy substituent. Chemists have used it as a starting material or intermediate in various organic syntheses. For instance, it participates in Staudinger reactions to form azetidinones, which have diverse applications in medicinal chemistry .

Anti-HIV Activity (Indole Derivatives)

Interestingly, derivatives of Phenacetin have been investigated for their anti-HIV activity. For example, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against both HIV-1 and HIV-2 strains. These studies highlight the potential of Phenacetin-based compounds in antiviral drug development .

Nociceptive and Inflammatory Research

Although Phenacetin itself is no longer used clinically, its structural features continue to inspire research. Scientists explore related compounds to understand nociception (pain perception) and inflammation. By modifying the phenyl ring or the acetamide group, they aim to develop safer and more effective analgesics .

Historical Context and Regulatory Impact

Lastly, Phenacetin’s historical context provides valuable lessons for drug safety and regulation. Its withdrawal from the market due to adverse effects underscores the importance of rigorous preclinical and clinical testing. Regulatory agencies now prioritize safety assessments to prevent similar incidents with other drugs .

properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTXDRNFPAGGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-ethoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

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